molecular formula C18H16N4S B286717 2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine

2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine

Katalognummer: B286717
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: KIHVJWACOFDVPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of 1,2,4-triazolo[5,1-b][1,3,4]thiadiazines, which are known for their diverse pharmacological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific pharmacological activity being studied. For example, its anti-cancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit antioxidant and anti-diabetic effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine in lab experiments are its diverse pharmacological activities and potential as a therapeutic agent. However, its limitations include its complex synthesis method and limited availability.

Zukünftige Richtungen

There are several future directions for the study of 2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine. One potential direction is the study of its potential as an anti-cancer agent in combination with other chemotherapeutic agents. Another direction is the study of its potential as an anti-inflammatory agent in various disease models. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in research and potential clinical applications.
Conclusion:
This compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. Its potential as a therapeutic agent has been extensively studied, and it has been reported to exhibit anti-cancer, anti-inflammatory, anti-microbial, antioxidant, and anti-diabetic effects. While its complex synthesis method and limited availability may be limitations, its potential for future research and clinical applications make it an important compound in the field of medicinal chemistry.

Synthesemethoden

The synthesis of 2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine is a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for the synthesis of this compound is the reaction of 3,5-dimethylphenyl hydrazine with ethyl acetoacetate in the presence of sulfuric acid, followed by the reaction of the resulting product with phenyl isothiocyanate and sodium azide. This method has been reported to yield the desired product in good yields and purity.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine has been extensively studied for its potential as a therapeutic agent. Several studies have reported its anti-cancer, anti-inflammatory, and anti-microbial activities. In one study, it was found to inhibit the growth of human breast cancer cells by inducing apoptosis. Another study reported its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit anti-microbial activity against various strains of bacteria and fungi.

Eigenschaften

Molekularformel

C18H16N4S

Molekulargewicht

320.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H16N4S/c1-12-8-13(2)10-15(9-12)17-19-18-22(21-17)20-16(11-23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI-Schlüssel

KIHVJWACOFDVPD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN3C(=N2)SCC(=N3)C4=CC=CC=C4)C

Kanonische SMILES

CC1=CC(=CC(=C1)C2=NN3C(=N2)SCC(=N3)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.